molecular formula C15H16N2 B15067818 5,7-Dimethyl-2-(pyridin-2-yl)indoline

5,7-Dimethyl-2-(pyridin-2-yl)indoline

Cat. No.: B15067818
M. Wt: 224.30 g/mol
InChI Key: PHDPLAHPAJRONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridine ring fused to an indoline structure, with methyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the construction of the pyridine ring on the indole nucleus through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives.

Scientific Research Applications

5,7-Dimethyl-2-(pyridin-2-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern and the presence of both indoline and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-7-11(2)15-12(8-10)9-14(17-15)13-5-3-4-6-16-13/h3-8,14,17H,9H2,1-2H3

InChI Key

PHDPLAHPAJRONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC(N2)C3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.